3-Chloro-2-methylaniline Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-2-methylaniline Hydrochloride often involves intricate chemical reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of steps including acetylation, esterification, and ester interchange, starting from N-methylaniline and chloracetyl chloride, showcasing the complexity and precision required in synthesizing such chemical compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 2-chloro-4-methylaniline, have been investigated using both experimental techniques like FT-IR and FT-Raman spectroscopy and theoretical methods such as density functional theory (DFT). These studies provide detailed insights into bond lengths, bond angles, and vibrational modes, which are crucial for understanding the physical and chemical properties of such molecules (Karabacak, Karagöz, & Kurt, 2009).
Chemical Reactions and Properties
The reactivity and potential chemical transformations of chloro-methylanilines have been explored through various studies. For example, the selective hydrodechlorination of polychloranilines, including compounds similar to 3-Chloro-2-methylaniline, demonstrates the possibility of accessing less chlorinated derivatives under specific conditions, highlighting the chemical versatility and reactivity of these compounds (Cordier, 1988).
Scientific Research Applications
Environmental Toxicology and Pollution Studies
Research into the environmental impact and toxicology of chemical compounds similar to 3-Chloro-2-methylaniline Hydrochloride, such as chlorpyrifos and triclosan, has been extensive. These studies focus on the occurrence, degradation, and potential toxic effects on aquatic organisms and human health. For example, Bedoux et al. (2012) review the occurrence, toxicity, and degradation of triclosan, a chlorinated compound used in various consumer products, highlighting its environmental persistence and potential for creating resistant bacterial strains (Bedoux et al., 2012).
Analytical Chemistry and Method Development
The development of analytical methods for chemical compounds, including those structurally related to 3-Chloro-2-methylaniline Hydrochloride, is crucial for environmental monitoring and research. Stegemann and Stalder (1967) presented an optimized procedure for hydroxyproline analysis, which could be adapted for related compounds, offering a faster, more sensitive, and reliable method for chemical analysis (Stegemann & Stalder, 1967).
Environmental Science and Chemical Degradation
Studies on the environmental fate, behavior, and degradation pathways of chlorinated compounds provide insights into reducing their environmental impact. The research by Ajwa et al. (2002) on alternative fumigants applied through drip irrigation systems exemplifies innovative approaches to minimizing the environmental and health risks associated with chemical pesticides, potentially relevant to compounds like 3-Chloro-2-methylaniline Hydrochloride (Ajwa et al., 2002).
Safety And Hazards
3-Chloro-2-methylaniline Hydrochloride is harmful if swallowed and can cause skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
3-chloro-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGXAZCBNLQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87-60-5 (Parent) | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064174 | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylaniline Hydrochloride | |
CAS RN |
6259-40-1 | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-chloro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-o-toluidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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